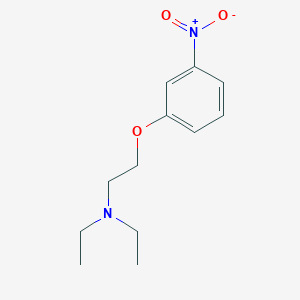

N,N-diethyl-2-(3-nitrophenoxy)ethanamine

Vue d'ensemble

Description

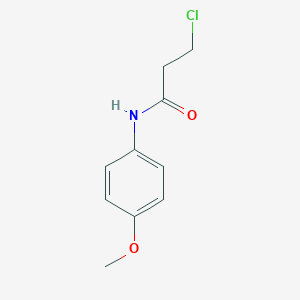

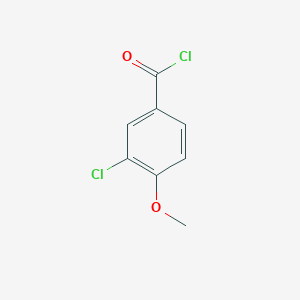

“N,N-diethyl-2-(3-nitrophenoxy)ethanamine” is a chemical compound with the molecular formula C12H18N2O3 . It has an average mass of 238.283 Da and a monoisotopic mass of 238.131744 Da . There is also a variant of this compound, “N,N-diethyl-2-(3-nitrophenoxy)ethanaminium”, which has a slightly higher average mass of 239.290 Da and a monoisotopic mass of 239.139023 Da .

Molecular Structure Analysis

The molecular structure of “N,N-diethyl-2-(3-nitrophenoxy)ethanamine” is based on its molecular formula, C12H18N2O3 . The structure of the compound can be analyzed in more detail using specialized software tools that can visualize the 3D structure based on the molecular formula .Applications De Recherche Scientifique

Antiestrogen Binding and Cancer Research : It binds with high affinity to the anti-estrogen binding site in male rat liver microsomes but does not interact with the estrogen receptor. This makes it an important probe for studying anti-estrogen binding sites and their biological relevance. Additionally, it has been found to potentially improve survival in metastatic breast cancer patients by sensitizing cancer cells to chemotherapeutic agents, modulating cancer cell proliferation and metastasis, and directly targeting breast tumor-initiating cells (Brandes & Hermonat, 1984; Brandes, 2008; Deng et al., 2009).

Agricultural Growth Enhancement : Analogues of the compound have been used to accelerate rice growth and improve output by enhancing plant growth and yield (Rui, 2002).

Catalysis : Nickel(ii) complexes chelated by (amino)pyridine ligands, including those with structures similar to N,N-diethyl-2-(3-nitrophenoxy)ethanamine, can catalyze ethylene oligomerization, producing mostly ethylene dimers and trimmers (Nyamato et al., 2016).

Synthesis of Pharmaceuticals : A novel synthetic route using 2-nitrochlorobenzene, related to the compound , offers convenience and economy in accessing key intermediates for drugs like Silodosin, used in treating benign prostatic hyperplasia (Luo et al., 2008).

Chemical Synthesis and Pharmacology : Its derivatives have shown high potency and efficacy as agonists at certain receptors and have been studied for their potential as COVID-19 inhibitors due to their inhibitory activities against bacterial growth (Eshleman et al., 2018; G et al., 2023).

Metabolism Studies : The compound has been involved in studies characterizing the hepatic cytochrome P450 enzymes involved in the metabolism of psychoactive substances (Nielsen et al., 2017).

Gastroprotective Effects : N,N-diethyl-2-(3-nitrophenoxy)ethanamine's gastroprotective effects have been linked to increased endogenous prostacyclin synthesis in the gastric mucosa, highlighting its potential therapeutic applications (Glavin & Gerrard, 1990).

Propriétés

IUPAC Name |

N,N-diethyl-2-(3-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-13(4-2)8-9-17-12-7-5-6-11(10-12)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUHKPRZIVINRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-(3-nitrophenoxy)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide](/img/structure/B41115.png)

![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)

![3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione](/img/structure/B41134.png)